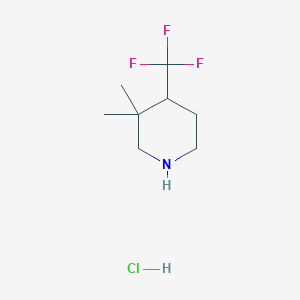

3,3-Dimethyl-4-(trifluoromethyl)piperidine hydrochloride

Description

3,3-Dimethyl-4-(trifluoromethyl)piperidine hydrochloride is a piperidine derivative characterized by a trifluoromethyl group at the 4-position and two methyl groups at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₄F₃N·HCl (including the hydrochloride salt), with a molecular weight of approximately 215.67 g/mol (calculated from and ). Structural features include:

- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

- Hydrochloride salt: Improves solubility for pharmacological applications.

Properties

IUPAC Name |

3,3-dimethyl-4-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c1-7(2)5-12-4-3-6(7)8(9,10)11;/h6,12H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXBKDSPCQRMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1C(F)(F)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798757-72-8 | |

| Record name | 3,3-dimethyl-4-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(trifluoromethyl)piperidine hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the radical trifluoromethylation of piperidine derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale radical trifluoromethylation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: CHClFN

- Molecular Weight: 217.66 g/mol

- CAS Number: 1798757-72-8

- IUPAC Name: 3,3-Dimethyl-4-(trifluoromethyl)piperidine hydrochloride

This compound features a piperidine ring with trifluoromethyl and dimethyl substituents, which contribute to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

-

Antidepressant Potential

- The compound's structural similarity to other piperidine derivatives suggests potential as a selective serotonin reuptake inhibitor (SSRI). Research indicates that piperidine derivatives can modulate neurotransmitter levels, making them candidates for treating depression, anxiety disorders, and other central nervous system conditions .

- Analgesic Properties

- Anticancer Research

Synthesis and Chemical Reactions

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules

- Reactions with Electrophiles

Table: Summary of Notable Applications

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

4-(Trifluoromethyl)piperidine Hydrochloride

4-(3-Methoxyphenyl)piperidine Hydrochloride

- Molecular Formula: C₁₂H₁₈ClNO ().

- Molecular Weight : 227.73 g/mol.

- Key Differences : Features a methoxyphenyl substituent instead of trifluoromethyl and dimethyl groups.

- Applications : Intermediate in drug discovery; methoxy groups may confer antioxidant properties.

Comparison: The methoxyphenyl group introduces aromaticity and hydrogen-bonding capacity, differing from the aliphatic trifluoromethyl group in the target compound.

3-[4-(Trifluoromethyl)phenoxy]piperidine Hydrochloride

- CAS No.: 1220033-97-5 ().

- Key Differences: Contains a phenoxy linkage to the trifluoromethyl group, altering spatial arrangement.

Comparison: The phenoxy group increases molecular rigidity and may influence binding affinity to serotonin reuptake transporters, as seen in related SSRIs ().

Piperidine, 4-[[4-(Trifluoromethyl)phenyl]methyl]-, Hydrochloride

- Molecular Formula : C₁₃H₁₆F₃N·HCl ().

- Molecular Weight : ~285.73 g/mol.

- Key Differences : Incorporates a benzyl group linked to the piperidine ring.

- Applications : Used in pharmacological research, possibly for CNS-targeting agents.

Comparison : The benzyl substituent expands the aromatic surface area, enhancing interactions with hydrophobic binding pockets in enzymes or receptors, unlike the target compound’s aliphatic substituents.

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

- CAS No.: 1779974-06-9 ().

- Key Differences : Difluoro and ester groups replace trifluoromethyl and dimethyl groups.

- Applications : Key intermediate in synthesizing fluorinated pharmaceuticals.

Comparison : The ester group introduces hydrolytic instability, whereas the target compound’s trifluoromethyl and dimethyl groups enhance stability and lipophilicity.

Physicochemical and Pharmacological Contrasts

| Property | 3,3-Dimethyl-4-(trifluoromethyl)piperidine HCl | 4-(Trifluoromethyl)piperidine HCl | 4-(3-Methoxyphenyl)piperidine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~215.67 | 189.61 | 227.73 |

| Substituents | 3,3-dimethyl, 4-CF₃ | 4-CF₃ | 4-methoxyphenyl |

| Melting Point | Not reported | 155–159°C | Not reported |

| Lipophilicity (Predicted) | High (CF₃, dimethyl) | Moderate (CF₃) | Moderate (methoxy) |

| Research Applications | Early-stage intermediate | Organic synthesis | Drug discovery |

Biological Activity

3,3-Dimethyl-4-(trifluoromethyl)piperidine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with two methyl groups at the 3-position and a trifluoromethyl group at the 4-position. This specific arrangement contributes to its pharmacological properties, particularly in modulating biological pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The compound may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects in various diseases.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antimicrobial properties. For instance, studies have highlighted the importance of trifluoromethyl groups in improving the potency of compounds against bacterial strains, including Mycobacterium tuberculosis .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethyl derivatives | 6.3 | M. tuberculosis |

Antiviral Activity

The presence of the trifluoromethyl group has also been linked to antiviral activity. Compounds with similar structures have demonstrated effectiveness against viral infections by disrupting viral replication mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperidine derivatives suggest that the introduction of the trifluoromethyl group significantly enhances biological activity. For example, modifying the position and nature of substituents on the piperidine ring can lead to variations in potency and selectivity towards specific biological targets.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (CF3) | Increased potency |

| 3-position (methyl) | Improved binding affinity |

Case Studies and Research Findings

- Antitubercular Activity : A study screened a library of compounds against Mycobacterium tuberculosis and identified several piperidine derivatives with promising antitubercular activity. The trifluoromethyl substitution was crucial for enhancing the efficacy of these compounds .

- Neuropharmacological Effects : In vivo studies demonstrated that certain piperidine derivatives could modulate neurotransmitter systems, indicating potential applications in treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.